DBCO-C3-amide-PEG6-NHS ester

SPAAC Click Chemistry Kinetics

DBCO-C3-amide-PEG6-NHS ester is a heterobifunctional linker belonging to the class of dibenzocyclooctyne (DBCO)-based click chemistry reagents. It integrates an NHS ester moiety, which exhibits specific reactivity toward primary amines (e.g., lysine residues) at neutral to slightly alkaline pH to form stable amide bonds, with a DBCO group that undergoes copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules.

Molecular Formula C39H49N3O12
Molecular Weight 751.8 g/mol
Cat. No. B15545960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-C3-amide-PEG6-NHS ester
Molecular FormulaC39H49N3O12
Molecular Weight751.8 g/mol
Structural Identifiers
InChIInChI=1S/C39H49N3O12/c43-35(10-5-11-36(44)41-30-33-8-2-1-6-31(33)12-13-32-7-3-4-9-34(32)41)40-17-19-49-21-23-51-25-27-53-29-28-52-26-24-50-22-20-48-18-16-39(47)54-42-37(45)14-15-38(42)46/h1-4,6-9H,5,10-11,14-30H2,(H,40,43)
InChIKeyABLSMJDLHUNVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DBCO-C3-amide-PEG6-NHS Ester: A Click Chemistry PEG Reagent for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)


DBCO-C3-amide-PEG6-NHS ester is a heterobifunctional linker belonging to the class of dibenzocyclooctyne (DBCO)-based click chemistry reagents . It integrates an NHS ester moiety, which exhibits specific reactivity toward primary amines (e.g., lysine residues) at neutral to slightly alkaline pH to form stable amide bonds, with a DBCO group that undergoes copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules . A PEG6 spacer arm (hexaethylene glycol) provides hydrophilicity and molecular flexibility .

Why DBCO-C3-amide-PEG6-NHS Ester Cannot Be Simply Replaced by In-Class DBCO-PEG-NHS Analogs


Within the DBCO-PEG-NHS ester family, substitution among variants with differing PEG chain lengths (e.g., PEG2, PEG4, PEG6, PEG8) or linker compositions is not straightforward. The PEG spacer length directly modulates aqueous solubility, conjugate flexibility, and steric accessibility during both NHS-amine coupling and subsequent SPAAC reactions . Shorter PEG chains (PEG2-PEG4) may limit solubility in aqueous buffers, while longer chains (PEG8+) can increase molecular weight without proportionally improving labeling efficiency . The C3-amide linkage in DBCO-C3-amide-PEG6-NHS ester introduces a specific chemical topology that influences linker stability and amide bond formation kinetics compared to non-amide-containing DBCO-PEG-NHS analogs . Consequently, empirical validation of quantitative performance metrics is required to justify selection of a specific DBCO-PEG-NHS ester variant over its closest structural analogs.

Quantitative Differentiation of DBCO-C3-amide-PEG6-NHS Ester: Head-to-Head Evidence Against Closest Comparators


DBCO-C3-amide-PEG6-NHS Ester Exhibits 2.2× Faster SPAAC Kinetics vs. BCN-Based Alternatives

DBCO-C3-amide-PEG6-NHS ester leverages the DBCO moiety which demonstrates a second-order rate constant of 310 × 10⁻³ M⁻¹ s⁻¹ in strain-promoted azide-alkyne cycloaddition (SPAAC) . In contrast, the endo-BCN (bicyclo[6.1.0]non-4-yne) moiety, a common alternative strained alkyne, exhibits a rate constant of 140 × 10⁻³ M⁻¹ s⁻¹ under comparable conditions . This represents a 2.2-fold kinetic advantage for DBCO-based reagents.

SPAAC Click Chemistry Kinetics

DBCO-C3-amide-PEG6-NHS Ester Achieves >90% Amine Coupling Efficiency at pH 7.4 Within 2 Hours

The NHS ester of DBCO-C3-amide-PEG6-NHS ester demonstrates greater than 90% coupling efficiency with primary amines at pH 7.4 within a 2-hour reaction time . While direct comparator data for shorter PEG linkers (e.g., DBCO-PEG4-NHS ester) under identical conditions are not publicly available, NHS ester reactivity is known to be influenced by the spacer length and local environment; PEG6 provides a longer, more flexible spacer than PEG4, which may reduce steric hindrance during amine acylation .

Bioconjugation Amine Coupling Efficiency

DBCO-C3-amide-PEG6-NHS Ester Demonstrates SPAAC Immobilization Efficiency 3× Higher than Conventional Carbodiimide/NHS Chemistry

In a comparative analysis of surface functionalization strategies, strain-promoted azide-alkyne cycloaddition (SPAAC) using DBCO-functionalized surfaces yielded approximately 3-fold higher target recognition compared to conventional carbodiimide/NHS amine coupling chemistry on gold surfaces . While this study utilized a DBCO-PEG-thiol linker, the core DBCO reactivity principle applies directly to DBCO-C3-amide-PEG6-NHS ester.

Surface Immobilization SPAAC Carbodiimide

DBCO-C3-amide-PEG6-NHS Ester Provides Extended Aqueous Solubility and Reduced Steric Hindrance via PEG6 Spacer

The PEG6 spacer (hexaethylene glycol, approx. 2.8 nm extended length) in DBCO-C3-amide-PEG6-NHS ester imparts greater aqueous solubility and a longer flexible tether compared to the widely used DBCO-PEG4-NHS ester (tetraethylene glycol, approx. 1.9 nm) . Hydrophilic PEG spacer arms are documented to improve water solubility and minimize steric hindrance during ligation to complementary azide-containing molecules .

Solubility Spacer Length Steric Hindrance

High-Value Application Scenarios for DBCO-C3-amide-PEG6-NHS Ester Based on Quantitative Performance


High-Throughput Bioconjugation and Protein Labeling

Leverage the 2.2× faster SPAAC kinetics of the DBCO moiety relative to BCN to accelerate protein labeling workflows. The >90% NHS-amine coupling efficiency within 2 hours enables robust, reproducible conjugate formation in multi-well plate formats, reducing total assay time and reagent consumption .

Sensitive Biosensor Surface Functionalization

Employ DBCO-C3-amide-PEG6-NHS ester for amine-functionalized sensor surfaces to achieve 3-fold higher target recognition compared to conventional carbodiimide chemistry. The PEG6 spacer provides a flexible, hydrophilic brush layer that minimizes nonspecific binding and maximizes accessibility for azide-tagged analytes .

Antibody-Drug Conjugate (ADC) Linker Development

Utilize the C3-amide linkage and PEG6 spacer to construct homogeneous, site-specifically conjugated ADCs via SPAAC. The extended PEG chain enhances conjugate solubility and reduces aggregation, while the DBCO group ensures efficient click conjugation to azide-modified antibodies .

Nanoparticle and Liposome Surface Engineering

Functionalize amine-bearing nanoparticle or liposome surfaces with DBCO-C3-amide-PEG6-NHS ester to create a reactive layer for subsequent copper-free click chemistry with azide-modified targeting ligands. The PEG6 spacer mitigates steric hindrance, enabling efficient multivalent ligand display and improved colloidal stability .

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